

2-Methyl-6-phenylpyridine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-6-phenylpyridine

Cat. No.: B1362071

[Get Quote](#)

An In-Depth Technical Guide to **2-Methyl-6-phenylpyridine**: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 2-Methyl-6-phenylpyridine

In the landscape of modern organic synthesis, the pyridine scaffold remains a cornerstone, prized for its unique electronic properties and versatile reactivity. Among its numerous derivatives, **2-Methyl-6-phenylpyridine** (CAS: 46181-30-0) emerges as a particularly valuable heterocyclic building block. Its strategic importance lies in its asymmetric substitution, which provides distinct reactive sites for further functionalization. This guide offers an in-depth examination of this compound, moving beyond basic data to provide field-proven insights into its synthesis, properties, and critical applications for professionals in drug development and materials science.

This molecule is not merely a catalog chemical; it is a key intermediate in the development of novel therapeutics and advanced Organic Light-Emitting Diode (OLED) materials.^[1] Its utility stems from the combination of the nucleophilic pyridine ring, the steric influence of the methyl group, and the potential for functionalization on the phenyl ring. Understanding the causality behind its synthesis and handling is paramount for leveraging its full potential in complex, multi-step synthetic campaigns.

Core Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These data points govern everything from reaction setup and purification strategy to storage and safety protocols. The key identifiers and properties of **2-Methyl-6-phenylpyridine** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₁ N	[2][3][4][5]
Molecular Weight	169.22 g/mol	[1][2][4]
IUPAC Name	2-methyl-6-phenylpyridine	[2][3]
CAS Number	46181-30-0	[2][3][5]
Appearance	Colorless to Yellow Liquid	[3][5]
Boiling Point	155°C	[3]
Purity (Commercial)	≥97% - ≥98%	[1][3]
SMILES	Cc1cccc(n1)c2cccc2	[3]

The structure, a pyridine ring substituted at the 2- and 6-positions with methyl and phenyl groups respectively, creates a sterically hindered yet electronically activated system. This unique arrangement is central to its role in directing subsequent chemical transformations, a crucial aspect for medicinal chemists and material scientists.

Vapor-Phase Catalytic Synthesis: A Protocol for Scalability

While several synthetic routes exist for substituted pyridines, the single-step vapor-phase cyclization reaction represents an industrially relevant and efficient method for producing **2-Methyl-6-phenylpyridine**.^[6] This approach is favored for its potential scalability and avoidance of stoichiometric organometallic reagents that can complicate product purification and waste disposal.

Expertise & Causality: The choice of a molecular sieve catalyst, such as a modified HY zeolite, is deliberate. These materials offer a combination of high thermal stability, a defined pore structure, and tunable acidity. The acidic sites within the zeolite framework are critical for catalyzing the multiple condensation and cyclization steps, while the pore structure can impart shape selectivity, favoring the formation of the desired product over other isomers or byproducts. The reaction proceeds by reacting readily available starting materials like acetophenone, acetone, formaldehyde, and ammonia at high temperatures.^[6]

Experimental Protocol: Vapor-Phase Synthesis

This protocol is a self-validating workflow, where reaction progress and product purity are monitored at key stages.

1. Catalyst Preparation and Packing:

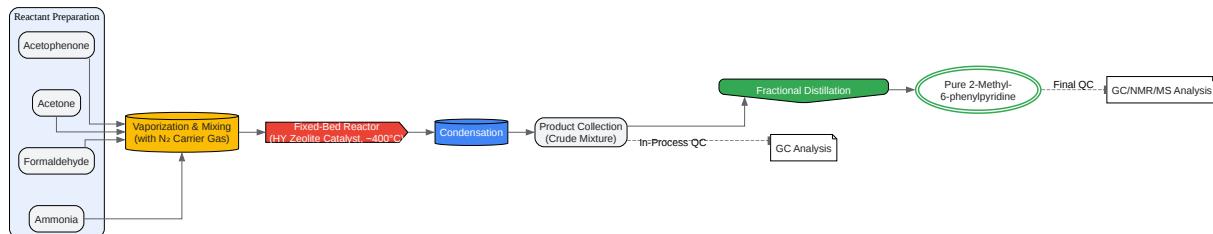
- Select a suitable molecular sieve catalyst (e.g., 3 wt% Cobalt-modified HY zeolite).
- Pack a fixed-bed quartz reactor with the catalyst. The amount will depend on the desired scale.
- Activate the catalyst *in situ* by heating under a flow of nitrogen gas to remove adsorbed water, which can inhibit catalytic activity.

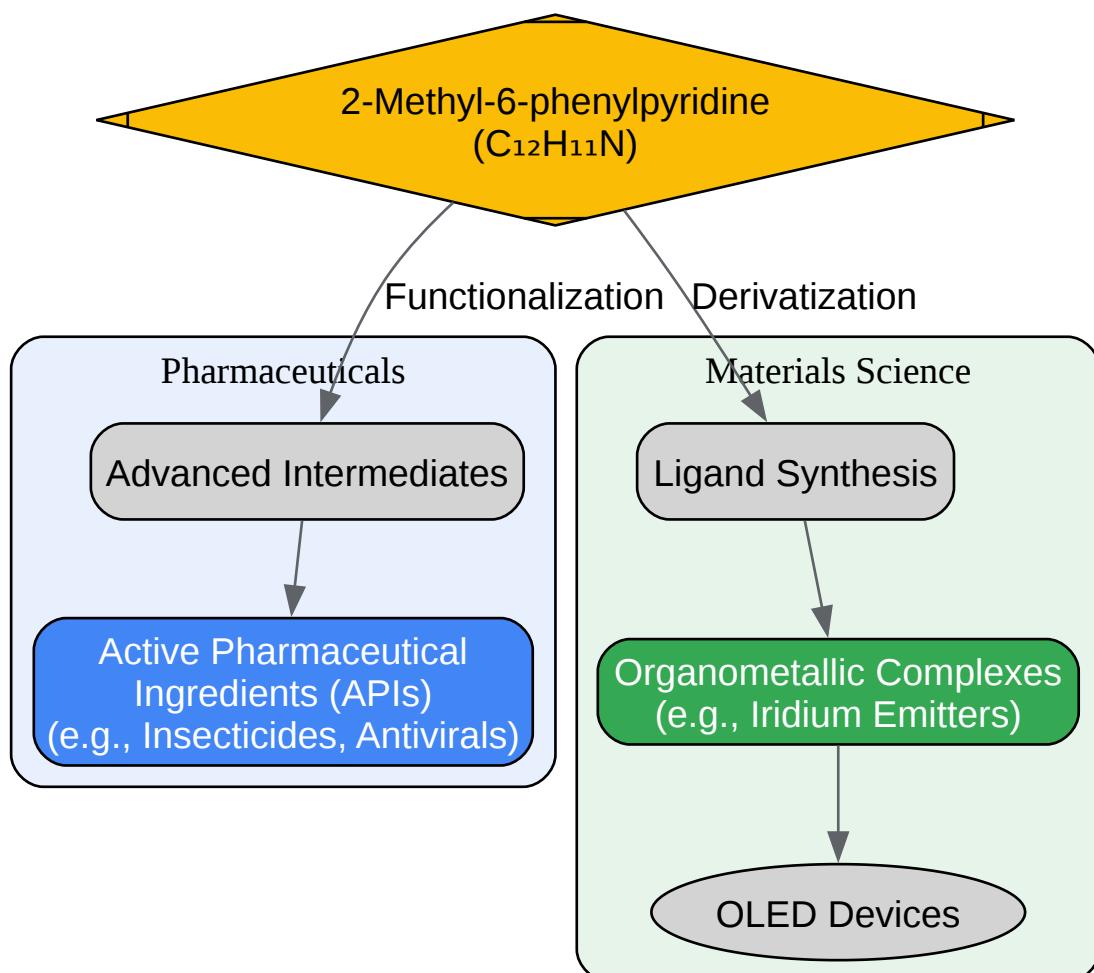
2. Feed Preparation:

- Prepare a molar feed mixture of the reactants: acetophenone, acetone, formaldehyde, and ammonia.
- The molar ratio is a critical parameter that must be optimized to maximize the yield of **2-Methyl-6-phenylpyridine**.^[6]
- The reactants are typically vaporized and mixed with a carrier gas (e.g., nitrogen) before entering the reactor.

3. Reaction Execution:

- Heat the reactor to the optimal reaction temperature, typically around 400°C.
- Introduce the vaporized feed mixture into the reactor at a controlled weight hourly space velocity (WHSV). WHSV is a key parameter that determines the contact time of the reactants with the catalyst.
- The reaction is carried out at atmospheric pressure.


4. Product Collection and Analysis:


- The reactor effluent, containing the product, unreacted starting materials, and byproducts, is passed through a condenser to liquefy the components.
- Collect the liquid product mixture in a cooled trap.
- In-Process Control: Analyze the crude product mixture using Gas Chromatography (GC) to determine the conversion of reactants and the selectivity for **2-Methyl-6-phenylpyridine**. This allows for real-time optimization of reaction conditions.

5. Purification:

- The crude product is subjected to fractional distillation under reduced pressure to separate the **2-Methyl-6-phenylpyridine** from lower and higher boiling point impurities.
- Final Quality Control: The purity of the final product should be confirmed by GC and its identity verified by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. 2-Methyl-6-phenylpyridine | C₁₂H₁₁N | CID 2762885 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-6-phenylpyridine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 2-METHYL-6-PHENYL-PYRIDINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Methyl-6-phenylpyridine | 46181-30-0 | TCI AMERICA [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Methyl-6-phenylpyridine molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1362071#2-methyl-6-phenylpyridine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com